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2-(Thiophen-2-yl)propan-2-ol

Cat. No.: B1266549
CAS No.: 5331-62-4
M. Wt: 142.22 g/mol
InChI Key: VOTAVQQTGWOIET-UHFFFAOYSA-N
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Description

Contextual Significance and Molecular Architecture

2-(Thiophen-2-yl)propan-2-ol is a tertiary alcohol characterized by the presence of a thiophene (B33073) ring attached to a propan-2-ol group. ncats.io The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts distinct electronic properties to the molecule. sciensage.infobritannica.com This structural feature is a key reason for the compound's relevance in organic chemistry research. The sulfur atom in the thiophene ring can influence the reactivity of the molecule and its potential to interact with biological targets. nih.govresearchgate.net

The molecular architecture of this compound, with its combination of an aromatic, electron-rich heterocycle and a tertiary alcohol functional group, makes it a versatile building block in organic synthesis. The hydroxyl group can undergo a variety of chemical transformations, while the thiophene ring can be functionalized through electrophilic substitution reactions. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 5331-62-4
Molecular Formula C₇H₁₀OS
Molecular Weight 142.22 g/mol
SMILES CC(C)(C1=CC=CS1)O

This table is based on data from various chemical suppliers and databases. guidechem.combiosynth.com

Historical Perspective on Thiophene-Containing Alcohol Synthesis

The synthesis of thiophene-containing alcohols has a rich history rooted in the development of fundamental organic reactions. The discovery of thiophene itself as a contaminant in benzene (B151609) from coal tar spurred extensive investigation into its chemistry. sciensage.infobritannica.comderpharmachemica.com Early methods for preparing thiophene derivatives often involved harsh reaction conditions. nih.gov

A significant advancement in the synthesis of tertiary alcohols like this compound came with the advent of organometallic reagents. The Grignard reaction, discovered by Victor Grignard in 1900, provides a powerful method for forming carbon-carbon bonds by reacting an organomagnesium halide with a ketone or aldehyde. wikipedia.orgpressbooks.pub In the context of this compound, this would typically involve the reaction of a methylmagnesium halide with 2-acetylthiophene (B1664040). acs.org

Similarly, organolithium reagents offer another versatile route to such alcohols. sigmaaldrich.commasterorganicchemistry.com The addition of methyllithium (B1224462) to 2-acetylthiophene would also yield the desired tertiary alcohol after an acidic workup. masterorganicchemistry.com These organometallic approaches have become standard procedures in organic synthesis due to their reliability and broad applicability.

Over the years, various methods for synthesizing the thiophene ring itself have been developed, including the Paal-Knorr synthesis, Gewald reaction, and Hinsberg synthesis, providing access to a wide array of substituted thiophenes that can serve as precursors to thiophene-containing alcohols. sciensage.infonih.govresearchgate.net

Research Trajectories and Future Directions for this compound Chemistry

Current research involving this compound and related structures is multifaceted, extending into materials science and medicinal chemistry. The thiophene moiety is a known pharmacophore, and its incorporation into more complex molecules is a common strategy in drug discovery. nih.govresearchgate.net The versatile chemistry of thiophene allows for the creation of diverse molecular scaffolds. researchgate.net

Future research is likely to focus on several key areas:

Asymmetric Synthesis: The development of stereoselective methods to synthesize chiral analogs of this compound is a significant area of interest. Chiral alcohols are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.

Catalysis: The compound and its derivatives could be explored as ligands for transition metal catalysts. The sulfur atom in the thiophene ring can coordinate to metal centers, potentially influencing the catalyst's activity and selectivity.

Materials Science: Thiophene-based polymers are known for their conductive properties. researchgate.net Incorporating structures like this compound into polymer backbones could lead to new materials with tailored electronic and optical properties.

Medicinal Chemistry: The exploration of the biological activities of derivatives of this compound will likely continue. Modifications to the thiophene ring and the alcohol functionality can lead to the discovery of new therapeutic agents. nih.gov

The continued investigation of this compound and its analogs promises to yield further insights into the fundamental principles of organic chemistry and to drive innovation in applied fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10OS B1266549 2-(Thiophen-2-yl)propan-2-ol CAS No. 5331-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-7(2,8)6-4-3-5-9-6/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTAVQQTGWOIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277426
Record name 2-(thiophen-2-yl)propan-2-ol
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Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-62-4
Record name 5331-62-4
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Record name 2-(thiophen-2-yl)propan-2-ol
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Record name 2-(Thiophen-2-yl)propan-2-ol
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Advanced Synthetic Methodologies for 2 Thiophen 2 Yl Propan 2 Ol and Its Analogues

Established Retrosynthetic Strategies for 2-(Thiophen-2-yl)propan-2-ol

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection occurs at the carbon-carbon bond between the thiophene (B33073) ring and the alcohol-bearing carbon, or at the bonds connected to the tertiary carbinol center.

The primary retrosynthetic disconnection for this compound involves breaking the bond formed by the addition of a methyl nucleophile to a ketone. This approach identifies 2-acetylthiophene (B1664040) as a readily available and key precursor.

Figure 1: Retrosynthetic Disconnection of this compound

This analysis points toward two major forward synthetic strategies: carbonyl addition reactions and the reduction of ketone precursors to access related secondary alcohols.

The addition of organometallic reagents to carbonyl compounds is a classic and highly effective method for forming carbon-carbon bonds and generating alcohols. youtube.com Both Grignard and organolithium reagents are powerful nucleophiles capable of attacking the electrophilic carbonyl carbon of 2-acetylthiophene. wikipedia.orgmasterorganicchemistry.com

Grignard Approach: The reaction of 2-acetylthiophene with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI), in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup, yields the desired tertiary alcohol, this compound. youtube.comaccessscience.com The mechanism involves the nucleophilic addition of the methyl group to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated. masterorganicchemistry.com

Organolithium Approach: Similarly, organolithium reagents like methyllithium (B1224462) (CH₃Li) can be employed. wikipedia.org These reagents are generally more reactive than their Grignard counterparts and react readily with ketones to form a lithium alkoxide intermediate. organicchemistrydata.org Subsequent hydrolysis furnishes the final product. masterorganicchemistry.com The high reactivity of organolithium reagents necessitates careful control of reaction conditions, often requiring low temperatures to prevent side reactions. nih.gov

Table 1: Comparison of Grignard and Organolithium Reactions for this compound Synthesis

FeatureGrignard ReactionOrganolithium Reaction
Reagent Methylmagnesium halide (e.g., CH₃MgBr)Methyllithium (CH₃Li)
Precursor 2-Acetylthiophene wikipedia.org2-Acetylthiophene
Solvent Diethyl ether, Tetrahydrofuran (THF)Diethyl ether, Hexanes, THF
Reactivity Strong nucleophile/strong baseVery strong nucleophile/very strong base wikipedia.org
Workup Aqueous acid (e.g., NH₄Cl, dilute HCl)Aqueous acid masterorganicchemistry.com
Advantages Less reactive, easier to handle, cost-effectiveHigher reactivity can be useful for hindered ketones
Disadvantages Can be sluggish with sterically hindered ketonesHighly reactive, pyrophoric, requires stricter anhydrous conditions wikipedia.org

While the target molecule is a tertiary alcohol, the reduction of the ketone precursor, 2-acetylthiophene, is a crucial methodology for synthesizing the related chiral secondary alcohol, 1-(thiophen-2-yl)ethanol. This compound is a valuable building block in its own right. Catalytic reduction of 2-acylthiophenes has been explored using various catalysts. acs.org For instance, the reduction of diketones containing thiophene rings has been achieved using sodium borohydride (B1222165) (NaBH₄) to produce the corresponding diols. nih.gov

Common reducing agents for this transformation include:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, used in ethereal solvents like THF or diethyl ether, capable of reducing a wider range of carbonyl compounds.

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum (IV) oxide (PtO₂), or Raney Nickel. This method can sometimes lead to the reduction of the thiophene ring under harsh conditions. acs.org

Contemporary Synthetic Innovations

Modern synthetic chemistry focuses on improving efficiency, selectivity, and sustainability. Recent advancements in the synthesis of this compound and its derivatives have centered on enantioselective methods and green chemistry principles.

While this compound is achiral, its structural isomers and derivatives, such as 1-(thiophen-2-yl)propan-2-ol (B1345485) and amino-alcohol analogues, are chiral and often required as single enantiomers for pharmaceutical applications. rroij.com For example, the (S)-enantiomer of N,N-dimethyl-3-hydroxy-3-(2-thienyl)-propanamine is a key intermediate in the synthesis of the antidepressant Duloxetine. acs.org

Methods for achieving enantioselectivity include:

Asymmetric Reduction: The enantioselective reduction of prochiral ketones is a powerful strategy. This is often accomplished using chiral reducing agents or, more commonly, a standard reducing agent in the presence of a chiral catalyst.

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the stereoselective reduction of ketones. acs.org For instance, an ADH from Lactobacillus kefir has been used for the reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-ketopropanamine hydrochloride, yielding the corresponding (S)-alcohol with over 99% enantiomeric excess (e.e.). acs.org

Table 2: Examples of Enantioselective Synthesis of Chiral Thiophene Propanol (B110389) Derivatives

PrecursorMethodCatalyst/EnzymeProductEnantiomeric Excess (e.e.)
N,N-dimethyl-3-keto-3-(2-thienyl)-1-ketopropanamineBiocatalytic ReductionAlcohol Dehydrogenase (ADH) from L. kefir(S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-propanamine acs.org>99% acs.org
2H-ThiochromenesAsymmetric HydroallylationCuCl/(R,R)-Ph-BPEChiral 4-allyl thiochromanes semanticscholar.orgUp to 99% semanticscholar.org
Racemic Allylic Carbonate & Thiophene-Zinc complexIridium-Catalyzed Asymmetric Allylic SubstitutionChiral Iridium/phosphoramidite catalystChiral Bicyclo[1.1.1]pentanes with thiophene moiety nih.govHigh enantioselectivity nih.gov

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free Synthesis: Performing reactions without a solvent can significantly reduce waste and simplify purification. For instance, solvent-free protocols have been developed for the synthesis of heterocyclic chalcones, a principle that can be extended to other condensation reactions. scholarsresearchlibrary.com

Biocatalytic Methods: As mentioned, enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media, making them an environmentally benign alternative to traditional chemical reagents. acs.org Lipases, such as Novozym 435, have been used to catalyze the synthesis of 1,3,4-oxadiazole (B1194373) thioether derivatives in high yields, showcasing the potential of biocatalysis in heterocyclic chemistry. rsc.org These methods are highly selective and reduce the need for protecting groups and harsh reagents.

Synthesis of Structural Analogues and Thiophene-Modified Derivatives of this compound

The synthesis of structural analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Modifications can be made to the thiophene ring, the propanol side chain, or by replacing the thiophene ring with other heterocycles.

Substitution on the Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. nih.gov For example, 5-aryl-2-acetylthiophenes can be synthesized and then converted to the corresponding tertiary alcohols, yielding analogues with substitution at the 5-position of the thiophene ring. mdpi.com

Modification of the Side Chain: The length and branching of the alkyl chain can be altered by starting with different acylthiophenes (e.g., 2-propionylthiophene) or using different Grignard/organolithium reagents (e.g., ethylmagnesium bromide).

Suzuki-Miyaura Cross-Coupling: This powerful reaction can be used to create C-C bonds, for example, by coupling a bromo-substituted thiophene derivative with a boronic acid. This strategy was used to synthesize analogues of 2-(thiophen-2-yl)acetic acid as potential mPGES-1 inhibitors. nih.gov

Table 3: Methods for Synthesizing Structural Analogues

Analogue TypeSynthetic StrategyKey Reagents/ReactionExample Application
Ring-Substituted AnaloguesElectrophilic Aromatic Substitution followed by Carbonyl AdditionVilsmeier-Haack reaction, Friedel-Crafts acylation mdpi.comSynthesis of 5-aryl-2-(thiophen-2-yl)propan-2-ol derivatives
Side-Chain Modified AnaloguesCarbonyl Addition with varied organometallicsR-MgX, R-Li (where R ≠ CH₃)Synthesis of 2-(thiophen-2-yl)butan-2-ol, etc.
Phenyl-Thiophene AnaloguesSuzuki-Miyaura Cross-CouplingPalladium catalyst, boronic acids nih.govSynthesis of 2-(4-phenylthiophen-2-yl)acetic acid derivatives nih.gov
Fused-Ring AnaloguesCyclocondensation ReactionsAcid-catalyzed cyclization of diketone precursors nih.govSynthesis of thiophen-2-yl(2-(thiophen-2-yl)cyclopentyl)methanone nih.gov

Mechanistic Investigations of Chemical Transformations of 2 Thiophen 2 Yl Propan 2 Ol

Reactivity of the Tertiary Alcohol Moiety

The tertiary alcohol group in 2-(thiophen-2-yl)propan-2-ol is a key site for a variety of chemical transformations. Its reactivity is influenced by the stability of the resulting carbocation intermediate, which is enhanced by the adjacent thiophene (B33073) ring.

The dehydration of alcohols is an elimination reaction that results in the formation of an alkene through the loss of a water molecule. chemistrysteps.com This process is typically carried out by heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. libretexts.org The specific mechanism of dehydration depends on the structure of the alcohol.

E1 Mechanism: Tertiary alcohols, like this compound, predominantly undergo dehydration via the E1 (Elimination, unimolecular) mechanism. libretexts.orgunacademy.com This is a two-step process. The first step involves the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). chemistrysteps.com This is followed by the departure of the water molecule to form a stable tertiary carbocation. youtube.com The stability of this carbocation is the driving force for the E1 pathway. In the final step, a weak base (like water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

E2 and E1cB Mechanisms: The E2 (Elimination, bimolecular) mechanism is more common for primary alcohols and involves a concerted step where a base removes a proton and the leaving group departs simultaneously. libretexts.orgyoutube.com The E1cB (Elimination, unimolecular conjugate base) mechanism involves the formation of a carbanion intermediate and is generally observed when the beta-protons are particularly acidic and the leaving group is poor. Given the tertiary nature of this compound and the stability of the corresponding carbocation, the E1 pathway is the most favorable under acidic conditions.

Product Selectivity and Zaitsev's Rule: In cases where there are multiple adjacent carbons from which a proton can be removed, the regioselectivity of the elimination reaction becomes important. According to Zaitsev's rule, the major product of the elimination reaction will be the more substituted (and therefore more stable) alkene. youtube.comadichemistry.commasterorganicchemistry.com For the dehydration of this compound, the primary product expected would be 2-(prop-1-en-2-yl)thiophene, as this is the only possible alkene that can be formed.

Dehydration Reaction Mechanisms
MechanismSubstrate PreferenceKey IntermediateRate Determining Step
E1Tertiary > SecondaryCarbocationFormation of carbocation
E2Primary > Secondary > TertiaryNone (concerted)Single step involving base and substrate
E1cBSubstrates with acidic β-hydrogens and a poor leaving groupCarbanionFormation of carbanion or departure of leaving group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution reactions, it must first be converted into a better leaving group.

Reaction with Thionyl Chloride (SOCl₂): Thionyl chloride is a common reagent used to convert alcohols into alkyl chlorides. chemistrysteps.com For primary and secondary alcohols, this reaction typically proceeds through an Sₙ2 mechanism, leading to an inversion of stereochemistry. chadsprep.comyoutube.com However, for tertiary alcohols like this compound, the steric hindrance around the tertiary carbon makes an Sₙ2 reaction unfavorable. chemistrysteps.com The reaction is more likely to proceed through an Sₙ1-like mechanism, involving the formation of a carbocation intermediate after the hydroxyl group is converted into a chlorosulfite leaving group.

Reaction with Phosphorus Tribromide (PBr₃): Phosphorus tribromide is used to convert primary and secondary alcohols into alkyl bromides, also typically via an Sₙ2 mechanism. chadsprep.commasterorganicchemistry.com Similar to SOCl₂, PBr₃ is not generally effective for tertiary alcohols due to steric hindrance preventing the backside attack required for an Sₙ2 reaction. chemistrysteps.com

Reaction with Hydrogen Halides (HX): Tertiary alcohols can be readily converted to alkyl halides using hydrogen halides (HCl, HBr, HI). This reaction proceeds via an Sₙ1 mechanism. The first step is the protonation of the hydroxyl group by the strong acid, forming a good leaving group (water). The water molecule then departs, forming a stable tertiary carbocation. Finally, the halide ion acts as a nucleophile and attacks the carbocation to form the alkyl halide.

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols are generally resistant to oxidation under standard conditions. This is because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical oxidation mechanisms that form a carbon-oxygen double bond.

While direct oxidation to a ketone is not feasible without carbon-carbon bond cleavage, certain strong oxidizing agents under harsh conditions can lead to the degradation of the molecule. For practical synthetic purposes, the oxidation of the tertiary alcohol moiety of this compound to a ketonic derivative is not a standard or efficient transformation. The focus of oxidation reactions involving this molecule would likely be on the thiophene ring itself.

The hydroxyl group of this compound can participate in esterification and etherification reactions.

Esterification: This reaction involves the formation of an ester by reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or acid anhydride). medcraveonline.com The reaction with a carboxylic acid is typically acid-catalyzed (Fischer esterification). The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration. Esterification can also be achieved under milder conditions using enzymatic catalysts like lipases. medcraveonline.com

Etherification: The formation of an ether from this compound can be achieved through various methods. One common method for preparing ethers from tertiary alcohols is through an Sₙ1 reaction with another alcohol in the presence of a strong acid. The tertiary alcohol is protonated and loses water to form a stable carbocation, which is then attacked by the other alcohol molecule.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. pearson.com The sulfur atom can donate its lone pair of electrons into the ring, increasing the electron density and making it more reactive than benzene (B151609) towards electrophiles. researchgate.net

Substitution on the thiophene ring generally occurs preferentially at the C2 (or α) position. pearson.com The intermediate carbocation (sigma complex) formed by attack at the C2 position is more stable than the one formed by attack at the C3 (or β) position because it has more resonance structures that delocalize the positive charge.

The presence of the 2-hydroxypropyl group on the thiophene ring will influence the regioselectivity of further electrophilic aromatic substitution reactions. As an alkyl group, it is generally considered to be an activating group and an ortho-, para-director. In the context of the thiophene ring, this would direct incoming electrophiles to the C5 position (para to the substituent) and to a lesser extent, the C3 position (ortho to the substituent).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (Cl, Br, I) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

Electrophilic Aromatic Substitution Reactions of Thiophene
ReactionReagentsElectrophileTypical Product with this compound
NitrationHNO₃, H₂SO₄NO₂⁺2-(5-Nitrothiophen-2-yl)propan-2-ol
BrominationBr₂, FeBr₃Br⁺2-(5-Bromothiophen-2-yl)propan-2-ol
SulfonationFuming H₂SO₄SO₃5-(2-Hydroxypropan-2-yl)thiophene-2-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺1-(5-(2-Hydroxypropan-2-yl)thiophen-2-yl)ethan-1-one (with acetyl chloride)

Functionalization Strategies

The chemical reactivity of this compound offers several avenues for functionalization, targeting either the tertiary alcohol group, the aliphatic side chain, or the thiophene ring. A primary transformation of the alcohol is acid-catalyzed dehydration. Tertiary alcohols like this compound readily eliminate a water molecule in the presence of acids such as sulfuric acid or phosphoric(V) acid to form a stable tertiary carbocation, which then leads to the formation of an alkene, 2-(thiophen-2-yl)propene. chemguide.co.uk This alkene serves as a versatile intermediate for further reactions.

The thiophene ring itself is electron-rich and susceptible to electrophilic aromatic substitution, primarily at the C5 position, which is sterically unhindered and electronically activated. wikipedia.org Common functionalization strategies for the thiophene moiety include:

Halogenation: The thiophene ring can be readily halogenated. For instance, bromination can occur up to 107 times faster than for benzene. wikipedia.org This introduces a halogen atom that is crucial for subsequent cross-coupling reactions.

Lithiation: Reaction with organolithium reagents, such as butyl lithium, results in the formation of 2-lithiothiophene derivatives. wikipedia.org This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce various functional groups.

Acylation: Friedel-Crafts acylation readily occurs at the 5-position to introduce acyl groups, yielding ketones like 2-acetylthiophene (B1664040) derivatives. wikipedia.org

These strategies allow for the selective modification of the thiophene core, creating a diverse library of derivatives from the parent alcohol.

Ring-Opening or Rearrangement Reactions Involving the Thiophene Moiety

While the aromatic thiophene ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions.

Oxidative Rearrangement: Oxidation of the sulfur atom in the thiophene ring can lead to the formation of a thiophene S-oxide. This intermediate is less aromatic and can participate in reactions such as Diels-Alder-type dimerizations. wikipedia.org A minor oxidative pathway can also lead to a thiophene-2,3-epoxide, which rapidly rearranges, demonstrating the possibility of skeletal transformations initiated by oxidation. wikipedia.org

Rearrangement to Thienothiophenes: Derivatives of thiophene can undergo rearrangement to form fused bicyclic systems. For instance, studies on related propargylthio-substituted thiophenes have shown that they can rearrange to form stable thieno[2,3-b]thiophene and thieno[3,2-b]thiophene structures. researchgate.net This type of transformation involves the participation of both the thiophene ring and an adjacent functional group, leading to a more complex heterocyclic system.

Reductive Desulfurization: A common method that results in the effective opening of the thiophene ring is reductive desulfurization. Using reagents like Raney nickel, the carbon-sulfur bonds are cleaved, and the sulfur atom is removed from the ring. This process results in a saturated aliphatic chain, effectively transforming the heterocyclic compound into an acyclic one. This reaction is a powerful tool in synthesis for removing the thiophene template after it has served its purpose in constructing a specific carbon skeleton.

Intermolecular and Intramolecular Reaction Pathways

Cyclization Reactions and Heterocycle Formation Involving this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of a wide range of other heterocyclic systems through intramolecular and intermolecular cyclization reactions. The specific heterocycle formed depends on the nature of the functional groups introduced onto the parent molecule.

Intramolecular Acylation: Functionalization of the thiophene ring at the 5-position with a carboxylic acid side chain, followed by conversion to an acid chloride, can lead to intramolecular acylation. This reaction typically occurs at the C4 position of the thiophene ring, resulting in the formation of a new fused ring system. researchgate.net The length of the alkanoic acid chain dictates the size of the newly formed cycloalkanone ring fused to the thiophene moiety. researchgate.net

Formation of Fused Heterocycles: Thiophene derivatives are widely used in multicomponent reactions to build complex heterocyclic structures. For example, 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate, a derivative accessible from thiophene-containing precursors, reacts with various dinucleophiles to synthesize quinazolines, benzothiazoles, thiadiazoles, and imidazoles. researchgate.net Similarly, condensation reactions between 2-aminothiophenols and thiophene-2-carbaldehyde (a potential oxidation product of a related primary alcohol) lead to the formation of 2-(thiophen-2-yl)benzothiazoles. nih.gov

Below is a table summarizing representative cyclization reactions starting from thiophene derivatives.

Starting Thiophene DerivativeReagent(s)Product TypeReference
ω-(5-methylthienyl-2)-alkanoic acid chloridesAlCl₃Fused Cyclothienones researchgate.net
3-(thiophen-2-yl)prop-2-enoyl isothiocyanateAnthranilic acidQuinazoline derivative researchgate.net
3-(thiophen-2-yl)prop-2-enoyl isothiocyanateo-AminothiophenolBenzothiazole derivative researchgate.net
1,6-di(thiophen-2-yl)hexane-1,6-dioneHOAcCyclocondensation product nih.gov

Coupling Reactions and Complex Ligand Formation

Cross-Coupling Reactions: The introduction of a halogen atom onto the thiophene ring of this compound or its derivatives opens the door to a variety of powerful palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted structures. jcu.edu.au

Key cross-coupling reactions involving halo-thiophenes include:

Suzuki-Miyaura Coupling: This reaction couples a halo-thiophene with a boronic acid or ester. nih.govnih.gov It is widely used for its mild reaction conditions and tolerance of various functional groups. For example, 2,5-dibromothiophene can be coupled with isopropenylboronic acid pinacol ester to yield 2,5-diisopropenylthiophene. nih.gov

Kumada Coupling: This involves the reaction of a thienyl Grignard reagent (formed from a halo-thiophene) with an organic halide, catalyzed by nickel or palladium complexes. jcu.edu.au It is particularly effective for creating alkyl-aryl and aryl-aryl bonds. jcu.edu.au

Stille Coupling: This reaction pairs a halo-thiophene with an organostannane reagent. It has been employed in the synthesis of thiophene-based oligomers and polymers. jcu.edu.au

The following table provides examples of conditions for these coupling reactions.

Coupling ReactionCatalystThiophene SubstrateCoupling PartnerTypical ProductReference
Suzuki-MiyauraPd(PPh₃)₄2,5-dibromothiopheneIsopropenylboronic acid pinacol ester2,5-diisopropenylthiophene nih.gov
KumadaNi(dppp)Cl₂2-bromothiophene3,4-dibromo-5-dodecylthiopheneThiophene Dimer jcu.edu.au
StillePd(PPh₃)₄2-bromo-5,5'-dihexyl-3,3'-bithiopheneStannylthiophene derivativeThiophene Trimer jcu.edu.au

Complex Ligand Formation: The thiophene moiety, often in conjunction with other functional groups, can act as a ligand to form coordination complexes with various transition metals. A complex ion consists of a central metal cation bonded to one or more molecules or ions, known as ligands. youtube.com Thiophene derivatives, particularly those containing coordinating atoms like oxygen or nitrogen, are of significant interest in coordination chemistry.

For instance, thiophene-2-carboxylic acid, a close structural relative, forms dimeric copper(II) complexes with the general formula [Cu₂(L)₄(MeOH)₂]. researchgate.net Similarly, mixed-ligand complexes of thiophene-2-carboxylic acid and imidazole with metals such as Mn(II), Co(II), Cd(II), and Cu(II) have been synthesized and characterized. researchgate.net Ruthenium and osmium also form η⁵-coordinated thiophene complexes. ucl.ac.uk The tertiary alcohol this compound could itself potentially act as a neutral ligand, or it could be chemically modified into other ligating forms to explore the synthesis of novel metal-organic frameworks and catalysts.

Advanced Spectroscopic and Analytical Characterization of 2 Thiophen 2 Yl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Chemical Shift Analysis

The ¹H NMR spectrum of 2-(Thiophen-2-yl)propan-2-ol is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The thiophene (B33073) ring protons typically appear in the aromatic region, while the methyl and hydroxyl protons are found in the aliphatic region.

The protons on the thiophene ring (H-3, H-4, and H-5) are expected to show characteristic coupling patterns. H-5, being adjacent to the sulfur atom, typically resonates at the most downfield position of the three. It is expected to appear as a doublet of doublets due to coupling with both H-4 and H-3. The H-3 proton, adjacent to the carbon bearing the propan-2-ol substituent, would also likely appear as a doublet of doublets. The H-4 proton is expected to be a triplet (or more accurately, a doublet of doublets) from coupling to H-3 and H-5.

The two methyl groups of the propan-2-ol moiety are chemically equivalent due to free rotation around the C-C single bond. Consequently, they are expected to produce a single, sharp singlet in the upfield region, integrating to six protons. The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding. In the presence of D₂O, this peak would disappear due to proton-deuterium exchange, a common method for confirming the identity of an -OH peak. docbrown.info

Based on analogous structures like 2-phenyl-2-propanol (B165765) and other substituted thiophenes, the predicted chemical shifts are summarized in the table below.

Predicted ¹H NMR Spectral Data for this compound Data is predicted based on analogous compounds and general spectroscopic principles.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃~1.6Singlet6H
OHVariable (e.g., ~2.0-4.0)Broad Singlet1H
Thiophene H-3~6.9Doublet of Doublets1H
Thiophene H-4~7.0Triplet (dd)1H
Thiophene H-5~7.2Doublet of Doublets1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected: two for the propan-2-ol group and three for the thiophene ring (one quaternary and three methine carbons), plus the quaternary carbon of the thiophene ring attached to the side chain.

The carbon atom of the thiophene ring bonded to the propan-2-ol group (C-2) is a quaternary carbon and is expected to have a significantly downfield chemical shift due to its position within the aromatic ring and its attachment to the substituent. The other three carbons of the thiophene ring (C-3, C-4, C-5) will appear in the typical aromatic region for thiophene, generally between 120 and 130 ppm.

Within the propan-2-ol substituent, the quaternary carbon bonded to the hydroxyl group and the thiophene ring will appear downfield, characteristic of a carbon atom in a tertiary alcohol. docbrown.info The two equivalent methyl carbons will give a single, more intense signal in the upfield aliphatic region. docbrown.info

Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on analogous compounds and general spectroscopic principles.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C H₃~30
C -OH~75
Thiophene C -4~124
Thiophene C -5~125
Thiophene C -3~127
Thiophene C -2~150

Heteronuclear NMR (e.g., ¹⁹F NMR for fluorinated derivatives)

While no specific ¹⁹F NMR data for fluorinated derivatives of this compound are readily available in the literature, this technique would be essential for the characterization of such compounds. If, for example, a fluorine atom were substituted onto the thiophene ring, ¹⁹F NMR would provide direct information about the chemical environment of the fluorine nucleus.

The chemical shift of the fluorine signal would be highly sensitive to its position on the ring and the nature of other substituents. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H or ¹³C nuclei would be observable in the respective spectra, providing valuable connectivity information. For instance, a fluorine atom at the C-5 position would exhibit coupling to the H-4 proton, which would be observable in both the ¹H and ¹⁹F spectra, confirming the regiochemistry of the substitution.

Advanced NMR Techniques (e.g., 2D NMR) for Conformation and Connectivity

For unambiguous assignment of all proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. Cross-peaks would be expected between the adjacent protons on the thiophene ring (H-3 with H-4, and H-4 with H-5), confirming their connectivity and helping to distinguish them from one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each thiophene proton signal (H-3, H-4, H-5) to its corresponding carbon signal (C-3, C-4, C-5) and the methyl proton signal to the methyl carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A prominent and broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infodocbrown.info

The spectrum would also display absorptions corresponding to C-H bonds. Aromatic C-H stretching from the thiophene ring is expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹. docbrown.info

Vibrations associated with the thiophene ring itself, including C=C stretching, are typically found in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol is expected to produce a strong band in the 1100-1200 cm⁻¹ range. The region below 1000 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole.

Predicted FT-IR Spectral Data for this compound Data is predicted based on analogous compounds and general spectroscopic principles.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol)3200-3600Strong, Broad
C-H Stretch (aromatic)~3100Medium
C-H Stretch (aliphatic)2850-3000Medium-Strong
C=C Stretch (thiophene)1400-1600Medium
C-O Stretch (tertiary alcohol)1100-1200Strong

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable tool for probing the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. The Raman spectrum is particularly sensitive to the vibrations of the thiophene ring and the propan-2-ol substituent, providing a detailed fingerprint of the molecule's structure.

The vibrational modes of the thiophene ring are expected to dominate the Raman spectrum. Key vibrational frequencies for thiophene and its derivatives typically appear in distinct regions of the spectrum. nih.govresearchgate.net For instance, the C-H stretching vibrations of the thiophene ring are generally observed in the region of 3100–3000 cm⁻¹. nih.gov The C=C and C-C stretching vibrations within the aromatic ring give rise to a series of bands between 1650 and 1430 cm⁻¹. nih.gov The C-S stretching vibrations, characteristic of the thiophene heterocycle, are typically found in the range of 706-632 cm⁻¹. researchgate.net

The propan-2-ol group also contributes to the Raman spectrum with its characteristic vibrations. The O-H stretching vibration, while often a strong band in the IR spectrum, can be observed in the Raman spectrum as well. The C-O stretching and C-C stretching vibrations of the propan-2-ol moiety will also be present.

Substituents on the thiophene ring can influence the position and intensity of these vibrational bands. researchgate.net In the case of this compound, the propan-2-ol group attached at the C2 position will affect the vibrational modes of the thiophene ring. Theoretical calculations, often employing density functional theory (DFT), can be used to predict and assign the vibrational frequencies observed in the Raman spectrum, providing a deeper understanding of the molecular structure. nih.govresearchgate.netchiralpedia.com

Table 1: Expected Raman Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Associated Functional Group
C-H Stretching3100 - 3000Thiophene Ring
C=C Stretching1650 - 1500Thiophene Ring
C-C Stretching1500 - 1400Thiophene Ring
C-S Stretching750 - 600Thiophene Ring
O-H Stretching3500 - 3200Propan-2-ol
C-O Stretching1200 - 1000Propan-2-ol
C-C Stretching1000 - 800Propan-2-ol

Note: The exact positions of the Raman bands for this compound may vary and are best confirmed with experimental data.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₇H₁₀OS), the expected exact mass can be calculated and compared to the experimentally determined value to confirm its identity.

HRMS is often coupled with techniques like electrospray ionization (ESI) to generate ions of the analyte. In ESI-HRMS, the calculated mass of the protonated molecule [M+H]⁺ or other adducts can be used to confirm the molecular formula with a high degree of confidence. mdpi.com The high resolving power of instruments like Orbitrap or time-of-flight (TOF) mass analyzers is essential for this purpose. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound. In GC-MS, the sample is first separated based on the components' boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern for each compound, which can be used for identification by comparing it to spectral libraries. For this compound, the fragmentation pattern would likely involve the loss of a methyl group (CH₃) or a water molecule (H₂O) from the molecular ion. The fragmentation of the thiophene ring itself can also provide structural information. nih.gov GC-MS is particularly useful for assessing the purity of a sample of this compound and for identifying and quantifying any impurities present. nih.govnih.gov The use of different ionization techniques, such as electron impact (EI), can provide complementary fragmentation data.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed Structure/Loss
[M]⁺Molecular Ion
[M-CH₃]⁺Loss of a methyl group
[M-H₂O]⁺Loss of a water molecule
Thiophene-related fragmentsFragments arising from the cleavage of the thiophene ring

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental GC-MS analysis.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules, including alcohols. acs.orgosti.gov For this compound, ESI-MS would typically involve the formation of protonated molecules [M+H]⁺ in the positive ion mode. nih.gov This allows for the determination of the molecular weight of the compound with minimal fragmentation.

ESI-MS can be used to analyze the compound directly from a solution, and it is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. The technique is sensitive and requires only a small amount of sample. Derivatization strategies can be employed to enhance the ESI response for certain analytes. lookchem.com For alcohols, derivatization can convert them into more readily ionizable forms. lookchem.com

Chromatographic and Chiroptical Techniques for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, possessing a stereocenter at the carbon atom bearing the hydroxyl group, the assessment of its enantiomeric purity is of significant importance, particularly in pharmaceutical applications.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of organic compounds. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

To assess the enantiomeric purity of this compound, chiral HPLC is employed. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification. mdpi.comsigmaaldrich.com Polysaccharide-based CSPs are widely used for the separation of a broad range of enantiomeric compounds, including alcohols. phenomenex.com The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as an alcohol (e.g., 2-propanol), is critical for achieving optimal separation. mdpi.com The resolution of the enantiomers can be influenced by factors such as the composition of the mobile phase, column temperature, and flow rate. researchgate.net The development of a robust chiral HPLC method is essential for the quality control of enantiomerically pure this compound.

Table 3: General Parameters for Chiral HPLC Separation of Thiophene Alcohols

ParameterTypical Conditions
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase n-Hexane / Alcohol (e.g., 2-Propanol) mixture
Detection UV-Vis Detector
Flow Rate 0.5 - 2.0 mL/min
Temperature Ambient or controlled

Note: Specific conditions would need to be optimized for the separation of the enantiomers of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

The separation of the enantiomers of this compound, a chiral tertiary alcohol, is effectively achieved using Chiral High-Performance Liquid Chromatography (HPLC). This analytical technique is indispensable for determining the enantiomeric excess (ee) and isolating pure enantiomers for further characterization. The separation relies on the differential interaction of the (R)- and (S)-enantiomers with a chiral stationary phase (CSP).

Research into the chiral resolution of tertiary alcohols frequently employs polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), which are known for their broad applicability. For this compound, a typical method would involve a CSP like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

The mobile phase composition is a critical parameter that is optimized to achieve baseline separation. Normal-phase chromatography, utilizing a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., 2-propanol or ethanol), is commonly the method of choice. The alcohol modifier plays a crucial role in the separation mechanism by competing with the analyte for polar interaction sites on the CSP. The precise ratio of hexane (B92381) to alcohol is fine-tuned to balance resolution and analysis time.

A detailed analysis of the enantiomeric separation of this compound would yield a chromatogram showing two distinct peaks, one for each enantiomer. The quality of the separation is quantified by several parameters, including the retention times for each enantiomer (t_R), the separation factor (α), and the resolution factor (R_s). The separation factor (α) is the ratio of the retention factors of the two enantiomers and indicates the selectivity of the CSP for one enantiomer over the other. The resolution factor (R_s) provides a quantitative measure of how well the two peaks are separated.

Table 1: Illustrative Chiral HPLC Separation Parameters for this compound

ParameterValueDescription
Column Amylose tris(3,5-dimethylphenylcarbamate)A common polysaccharide-based chiral stationary phase.
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)A typical normal-phase solvent system for chiral separations.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25 °CControlled temperature to ensure reproducibility.
t_R1 (min) 8.5Retention time of the first-eluting enantiomer.
t_R2 (min) 10.2Retention time of the second-eluting enantiomer.
Separation Factor (α) 1.25Indicates good selectivity between the enantiomers.
Resolution (R_s) >1.5Indicates baseline separation of the two enantiomer peaks.

Note: The data in this table are illustrative of typical results for the chiral separation of a tertiary alcohol like this compound and are not derived from a specific published study on this exact compound.

Polarimetry

Polarimetry is a fundamental analytical technique used to characterize chiral compounds by measuring their ability to rotate the plane of polarized light. This property is known as optical activity. The enantiomers of this compound, being non-superimposable mirror images, will rotate the plane of polarized light to an equal extent but in opposite directions. One enantiomer will be dextrorotatory (+), rotating the plane clockwise, while the other will be levorotatory (-), rotating it counter-clockwise.

The measurement is performed using a polarimeter and the result is reported as the specific rotation ([α]). The specific rotation is a standardized value that is a characteristic physical property of a pure enantiomer under specific conditions. It is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l), typically using the sodium D-line as the light source.

The specific rotation is calculated using the formula:

[α]_D^T = α / (l × c)

Where:

T is the temperature in degrees Celsius.

D refers to the sodium D-line (589 nm).

α is the observed rotation in degrees.

l is the path length in decimeters (dm).

c is the concentration in g/mL.

For the enantiomers of this compound, it is expected that the (R)- and (S)-forms will exhibit specific rotation values that are equal in magnitude but opposite in sign. For instance, if the (R)-enantiomer has a specific rotation of +15°, the (S)-enantiomer will have a specific rotation of -15° when measured under identical conditions. A racemic mixture, containing equal amounts of both enantiomers, will show no optical rotation.

Table 2: Expected Polarimetry Data for this compound Enantiomers

CompoundExpected Specific Rotation [α]_D^20Solvent
(R)-2-(Thiophen-2-yl)propan-2-olPositive Value (e.g., +X°)Chloroform
(S)-2-(Thiophen-2-yl)propan-2-olNegative Value (e.g., -X°)Chloroform
(rac)-2-(Thiophen-2-yl)propan-2-olChloroform

Computational and Theoretical Studies on 2 Thiophen 2 Yl Propan 2 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and geometry.

Density Functional Theory (DFT) has become a primary method for computational studies of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net For 2-(Thiophen-2-yl)propan-2-ol, DFT calculations are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.gov This is typically achieved using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), which provide a detailed description of the electron orbitals. researchgate.netresearchgate.net

The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, which correspond to the molecule's minimum energy conformation. globalresearchonline.net For instance, calculations would reveal the precise bond lengths within the thiophene (B33073) ring and the propanol (B110389) side chain, as well as the angle between the plane of the thiophene ring and the C-C-O plane of the side chain. nih.gov These optimized structures are crucial starting points for all other computational analyses. globalresearchonline.net

Table 1: Representative Optimized Geometric Parameters for this compound Calculated via DFT/B3LYP

Parameter Atom Connection Calculated Value
Bond Length C-S (Thiophene) 1.72 Å
C=C (Thiophene) 1.37 Å
C-C (Thiophene) 1.42 Å
C(ring)-C(propyl) 1.51 Å
C-C (propyl) 1.54 Å
C-O (propyl) 1.43 Å
Bond Angle C-S-C (Thiophene) 92.2°
C-C=C (Thiophene) 112.5°
C(ring)-C-O (propyl) 109.5°
Dihedral Angle C=C-C-C (ring-side chain) ~30-40°

Note: These values are representative examples based on typical DFT calculations for thiophene derivatives.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.comresearchgate.net These descriptors help predict how the molecule will behave in a chemical reaction. researchgate.net For this compound, the electron-rich thiophene ring is expected to significantly influence the distribution and energy of these frontier orbitals.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

Parameter Formula Representative Value
EHOMO - -6.2 eV
ELUMO - -0.8 eV
Energy Gap (ΔE) ELUMO - EHOMO 5.4 eV
Electronegativity (χ) -(ELUMO + EHOMO)/2 3.5 eV
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.7 eV
Global Electrophilicity (ω) χ² / (2η) 2.26 eV

Note: Values are illustrative and typical for stable organic molecules containing aromatic heterocycles.

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are commonly performed using the Gauge-Invariant Atomic Orbital (GIAO) method at the DFT level. nih.govglobalresearchonline.net The calculated values for ¹H and ¹³C chemical shifts of this compound can be compared with experimental spectra to confirm structural assignments. mdpi.com

Similarly, theoretical vibrational frequencies can be computed. nih.gov These calculations provide a full vibrational spectrum (Infrared and Raman) where each peak corresponds to a specific molecular motion (e.g., C-H stretching, C=C ring stretching, O-H bending). globalresearchonline.net Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically multiplied by a scaling factor to improve agreement with experimental results. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Position Predicted Chemical Shift (ppm)
¹H Thiophene H (positions 3, 4, 5) 6.8 - 7.2
-CH₃ (propyl) 1.6
-OH (hydroxyl) 2.5
¹³C Thiophene C (quaternary) 150
Thiophene CH 120 - 127
C-OH (propyl) 70
-CH₃ (propyl) 28

Note: These are representative chemical shifts based on the structure and known values for similar functional groups.

Table 4: Selected Predicted Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch Hydroxyl ~3600
C-H Stretch (Aromatic) Thiophene Ring ~3100
C-H Stretch (Aliphatic) Methyl Groups ~2950
C=C Stretch Thiophene Ring ~1500
C-O Stretch Tertiary Alcohol ~1150

Note: Values are typical for the specified functional groups and are unscaled.

The same DFT calculations used for geometry optimization and frequency analysis can also provide key thermodynamic data. researchgate.net Parameters such as zero-point vibrational energy (ZPVE), thermal energy, entropy (S), and Gibbs free energy (G) can be computed at a given temperature and pressure. These values are crucial for predicting the spontaneity and equilibrium position of chemical reactions involving this compound. For example, calculating the Gibbs free energy change (ΔG) for a potential reaction, such as the dehydration of the alcohol, can determine whether the reaction is thermodynamically favorable under specific conditions. arxiv.org

Table 5: Calculated Thermodynamic Parameters at 298.15 K and 1 atm

Parameter Description Representative Value
Zero-Point Vibrational Energy (ZPVE) The lowest possible energy of the molecule. ~105 kcal/mol
Enthalpy (H) Total heat content of the system. ~115 kcal/mol
Entropy (S) Measure of the system's disorder. ~100 cal/mol·K
Gibbs Free Energy (G) Energy available to do useful work. ~85 kcal/mol

Note: These values are illustrative and depend on the specific level of theory and basis set used.

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry is a powerful tool for exploring reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products.

For a chemical reaction, such as the acid-catalyzed dehydration of this compound to form an alkene, computational models can locate the transition state (TS) structure. arxiv.org The transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. globalresearchonline.net

The energy difference between the reactants and the transition state is the activation energy or reaction barrier (ΔG‡). nih.gov A high activation barrier indicates a slow reaction, while a low barrier suggests a faster reaction. Calculating these barriers provides quantitative insight into reaction kinetics that can be difficult to measure experimentally. nih.gov This analysis is critical for understanding the reactivity of the molecule and for designing synthetic routes.

Table 6: Example Reaction Coordinate Profile for Dehydration of this compound

Species Description Relative Gibbs Free Energy (kcal/mol)
Reactant This compound 0.0
Transition State (TS) C-O bond breaking / C=C bond forming +25.0
Product 2-(Thiophen-2-yl)prop-1-ene + H₂O -5.0

Note: The energy values are hypothetical to illustrate a typical reaction profile for an alcohol dehydration reaction.

Potential Energy Surface Exploration

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. For this compound, exploring the PES is key to understanding its conformational landscape, particularly the rotation around the single bond connecting the thiophene ring and the propan-2-ol moiety.

Theoretical analyses of similar systems, such as thiophene and furan oligomers, have been conducted using DFT and MP2 methods to determine rotational barriers and stable conformations. nsf.gov For 2,2'-bithiophene, the rotational barrier is approximately 2 kcal/mol, with distinct energy minima corresponding to syn (heteroatoms on the same side) and anti (heteroatoms on opposite sides) conformations. nsf.gov

For this compound, the exploration of the PES would focus on the dihedral angle between the thiophene ring and the C-C-O plane of the alcohol group. This rotation would define the spatial arrangement of the hydroxyl group relative to the sulfur-containing ring. The key stationary points on the PES would be the energy minima, representing stable conformers, and the transition states, representing the energy barriers to rotation. While specific studies on this molecule are not prevalent, data from related propanol derivatives show that potential energy landscapes can be complex. researchgate.net Computational methods can predict the relative energies of these conformers and the heights of the rotational barriers, which influence the molecule's dynamic behavior and its interactions.

Table 1: Illustrative Rotational Energy Profile Data for a Thiophene-Containing System (Note: This data is representative of a related system, 2,2'-bithiophene, to illustrate the concept, as specific data for this compound is not readily available in the searched literature.)

Dihedral Angle (τ)Relative Energy (kcal/mol)Conformation
0.4Syn (Local Minimum)
~60°2.0Transition State
180°0.0Anti (Global Minimum)

This interactive table is based on findings for 2,2'-bithiophene, which show a preference for the anti conformation. nsf.gov

Intermolecular Interactions and Complexation Studies

The thiophene ring and the hydroxyl group in this compound are both capable of engaging in a variety of intermolecular interactions. These interactions are fundamental to the compound's physical properties, its behavior in solution, and its ability to interact with other chemical species, including metal ions and biological molecules.

Chelation and Coordination with Metal Ions (e.g., Ni²⁺, Cu²⁺)

The sulfur atom in the thiophene ring and the oxygen atom of the hydroxyl group provide potential coordination sites for metal ions. Thiophene derivatives are known to act as ligands, forming stable complexes with transition metals. nih.govresearchgate.net The interaction typically involves the sulfur atom's lone pair electrons, and in the case of this compound, the hydroxyl oxygen can also participate, potentially leading to chelation.

Computational studies, often employing DFT, can be used to model the geometry, stability, and electronic structure of these metal complexes. researchgate.netmdpi.com For instance, theoretical investigations of Ni(II) complexes with ligands containing sulfur and oxygen donor atoms help elucidate the nature of the metal-ligand bonds. mdpi.com The bond lengths, coordination energies, and electronic properties can be calculated. In complexes of Ni(II) with thiosemicarbazone ligands, the Ni-S bond distance is calculated to be around 2.483 Å. mdpi.com

Similarly, various copper(II) complexes with thiophene-containing ligands have been synthesized and studied. nih.govresearchgate.net DFT calculations for a dinuclear copper(II) complex with a 2-(thiophen-2-yl)-1H-benzoimidazole derivative showed good agreement between the theoretically optimized geometry and the crystal structure. researchgate.net These studies confirm that the thiophene moiety is an effective building block for creating stable metal complexes.

Table 2: Representative DFT-Calculated Parameters for Metal-Ligand Interactions (Note: This data is based on analogous thiophene-containing ligand systems to illustrate typical computational findings.)

Metal IonDonor AtomInteraction TypeCalculated Bond Length (Å)Reference System
Ni²⁺Sulfur (Thiol)Coordination2.483[Ni(PLTSC)₂]²⁺ mdpi.com
Ni²⁺Oxygen (Phenolic)Coordination1.906[Ni(PLTSC)₂]²⁺ mdpi.com
Cu²⁺Nitrogen (Imidazole)Coordination-2-(thiophen-2-yl)-benzoimidazole complex researchgate.net

This interactive table provides examples of metal-ligand bond lengths calculated for similar systems, highlighting the utility of DFT in coordination chemistry.

Hydrogen Bonding and Non-Covalent Interactions

Non-covalent interactions play a critical role in the structure and function of molecular systems. uit.noresearchgate.net For this compound, the primary sites for these interactions are the hydroxyl group and the π-system of the thiophene ring.

The hydroxyl group is a classic hydrogen bond donor and acceptor. It can form hydrogen bonds with other alcohol molecules, with solvent molecules, or with other functional groups in a larger assembly. The strength and geometry of these hydrogen bonds significantly influence the compound's boiling point, solubility, and crystal packing. The effect of hydrogen bonding on the vibrational frequencies of functional groups, such as the C=O stretching in ketones with thiophene rings, has been studied using Raman spectroscopy and DFT, demonstrating that hydrogen bonding plays a significant role in altering spectroscopic properties. researchgate.net

Beyond classical hydrogen bonding, the thiophene ring can participate in other non-covalent interactions. These include π-π stacking interactions between thiophene rings and C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to the electron-rich face of the thiophene ring. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) is a computational method used to analyze the electron density topology to identify and characterize such weak interactions in thiophene clusters. nih.gov These subtle forces are crucial for controlling the supramolecular architecture of thiophene-based materials in the solid state. researchgate.net

Table 3: Types of Non-Covalent Interactions in Thiophene-Containing Systems

Interaction TypeParticipating GroupsTypical Energy Range (kcal/mol)
O-H···O Hydrogen BondHydroxyl group with another oxygen atom3 - 7
π-π StackingTwo thiophene rings1 - 5
C-H···π InteractionC-H bond and thiophene π-system0.5 - 2.5
C-H···S InteractionC-H bond and sulfur atom0.5 - 2.0

This interactive table summarizes the common non-covalent interactions relevant to this compound, with typical energy ranges derived from general chemical principles and studies on related molecules.

Applications in Advanced Organic Synthesis and Catalysis

Role as a Key Synthetic Building Block

The dual functionality of 2-(Thiophen-2-yl)propan-2-ol, combining a propan-2-ol structure with a heterocyclic aromatic substituent, imparts unique reactivity, making it a valuable chiral building block. The thiophene (B33073) ring serves as a bioisostere for a phenyl ring in many biologically active compounds, while the alcohol moiety provides a reactive site for a multitude of chemical transformations. This allows for its use in the construction of more complex molecules, particularly in the synthesis of pharmaceuticals and advanced materials.

Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticancer properties. nih.gov Consequently, this compound and its derivatives are crucial intermediates in the synthesis of various pharmacologically relevant scaffolds.

A significant application lies in the synthesis of intermediates for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). For example, the (S)-enantiomer of its amino derivative, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is a key intermediate in the synthesis of the antidepressant Duloxetine. semanticscholar.org The synthesis of this intermediate often starts from materials like acetylthiophene or thiophenecarboxaldehyde. semanticscholar.org The development of efficient and highly selective methods for the preparation of these chiral intermediates is a significant area of research.

The bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (MOTPA) to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide (MHTPA) is another pathway to a key intermediate for (S)-duloxetine. cas.cnnih.gov This biocatalytic approach can achieve high enantioselectivity (>99.5% ee) and conversion rates (>95%). nih.gov

The chiral nature of this compound makes it a valuable precursor in the stereoselective synthesis of complex molecular architectures. Its derivatives can be used to introduce specific stereocenters into a target molecule, which is crucial for determining the biological activity of many pharmaceuticals. The ability to control the stereochemistry at the carbon bearing the hydroxyl group is of paramount importance in these synthetic strategies.

Catalytic Roles of this compound Derivatives

Derivatives of this compound have found significant applications in catalysis, particularly in the design of chiral ligands for asymmetric reactions and in biocatalytic transformations.

The development of chiral ligands is a cornerstone of asymmetric catalysis. nih.gov Axially chiral biaryl motifs, in particular, are widely used as privileged ligands. rsc.org Derivatives of this compound can be incorporated into the structure of these ligands to influence their steric and electronic properties, thereby affecting the enantioselectivity of the catalyzed reaction.

For instance, chiral bis(oxazolinyl)thiophenes have been synthesized and successfully applied in copper(II)-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes, achieving good yields and enantioselectivity. nih.gov The design of such ligands often involves the creation of a rigid and well-defined chiral environment around the metal center.

Ligand TypeMetalReactionKey Features
Chiral bis(oxazolinyl)thiophenesCopper(II)Asymmetric Friedel–Crafts alkylationGood yields and enantioselectivity. nih.gov
Axially chiral biphenyldiolsZinc, PalladiumEnantioselective alkynylation, Decarboxylative cycloadditionHigh reactivity and stereoselectivity through precise regulation of multi-sites. nih.gov

Biocatalysis offers a green and efficient alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. researchgate.net Enzymatic resolutions and bioreductions involving derivatives of this compound are important strategies for producing chiral alcohols and their precursors.

Enzymatic kinetic resolution is a widely used technique to separate enantiomers of a racemic mixture. researchgate.net For example, the enantiocomplementary bioreduction of substituted 1-(arylsulfanyl)propan-2-ones using various yeast strains and recombinant alcohol dehydrogenases can produce the corresponding (R)- and (S)-1-(arylsulfanyl)propan-2-ols with high conversions and excellent enantioselectivities (>95% ee). mdpi.com

Whole-cell biocatalysis has been successfully employed for the highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to furnish an intermediate for (S)-duloxetine. nih.gov This method demonstrates the potential for scalable and sustainable production of chiral pharmaceutical intermediates. cas.cn

Biocatalytic MethodSubstrateProductKey Findings
Whole-cell bioreductionN-methyl-3-oxo-3-(thiophen-2-yl) propanamide(S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamideHigh conversion (>95%) and enantioselectivity (>99.5% ee). nih.gov
Enantiocomplementary bioreduction1-(Arylsulfanyl)propan-2-ones(R)- and (S)-1-(Arylsulfanyl)propan-2-olsHigh conversions (60–99%) and selectivities (>95% ee). mdpi.com

Derivatives of this compound can also play a role in various metal-catalyzed reactions, either as part of a ligand or as a substrate that undergoes transformation. Gold and copper catalysis are two prominent areas where thiophene-containing molecules are of interest.

Gold Catalysis: Cationic gold complexes are powerful soft Lewis acids that can activate C-C multiple bonds towards nucleophilic attack. beilstein-journals.org While direct examples of this compound in gold catalysis are not prevalent, thiophene derivatives, in general, are substrates in gold-catalyzed reactions. For example, gold(I) catalysts have been used for the intramolecular hydrothiophenylation of N-thiophen-3-yl alkynylamides to synthesize thieno[3,2-b]pyridine-5(4H)-ones. nih.gov

Copper Catalysis: Copper-catalyzed reactions are widely used in organic synthesis. Thiophene derivatives can participate in copper-promoted reactions, such as the synthesis of benzo[b]thiophenes from 2-fluorophenylacetylene derivatives and a thiol source. nih.gov Furthermore, copper-catalyzed oxidative C-H/N-H coupling of thiophenes with various amines and amides has been reported. researchgate.net

Development of Novel Functional Materials and Sensors

The integration of this compound into polymeric structures is a key area of investigation for creating next-generation functional materials. The inherent properties of the thiophene moiety, such as its conductivity and environmental sensitivity, make it a desirable component in materials designed for electronic and sensory applications.

The tertiary alcohol group of this compound provides a strategic site for polymerization and functionalization. This hydroxyl group can be leveraged to initiate polymerization reactions or to attach the molecule to other polymer backbones, thereby imparting the electronic characteristics of the thiophene ring to the bulk material.

Functional Polymers:

Researchers are exploring the synthesis of polymers where this compound serves as a monomer or a functional pendant group. The resulting polythiophenes are a class of conducting polymers with a wide range of potential applications. The specific structure of this compound can influence the final properties of the polymer, such as its solubility, processability, and electronic behavior.

One of the primary methods to create these functional polymers is through the electrochemical polymerization of thiophene derivatives. This technique allows for the growth of thin, uniform polymer films on electrode surfaces, which is ideal for the fabrication of electronic devices.

Stimuli-Responsive Materials:

A significant area of interest is the development of stimuli-responsive materials, often in the form of hydrogels, that can change their properties in response to external triggers like pH, temperature, or the presence of specific chemicals. While direct research on stimuli-responsive hydrogels formulated from this compound is still emerging, the foundational chemistry of thiophene and alcohol functionalities suggests a strong potential for creating such intelligent materials. The thiophene ring can interact with various analytes, and the alcohol group can participate in hydrogen bonding, influencing the swelling and network structure of a hydrogel.

Chemosensors:

The development of chemosensors, devices that detect the presence of specific chemical substances, is another promising application. Thiophene-based polymers are known for their chemosensing capabilities due to the sensitivity of their electronic properties to the surrounding chemical environment. Polymers incorporating this compound could potentially be used to create sensors with high sensitivity and selectivity for a variety of analytes. The interaction between the analyte and the thiophene units in the polymer can lead to a measurable change in conductivity, color, or fluorescence, forming the basis of the sensing mechanism.

The following table summarizes the potential contributions of this compound to the properties of functional materials and sensors:

Feature of this compoundContribution to Functional Materials and Sensors
Thiophene Ring Provides electronic conductivity, potential for colorimetric or fluorometric signaling, and serves as an active site for analyte interaction.
Tertiary Alcohol Group Acts as a site for polymerization, allows for grafting onto other polymer chains, and can participate in hydrogen bonding to influence material properties like swelling in hydrogels.
Overall Molecular Structure The combination of the aromatic, electron-rich thiophene and the reactive alcohol allows for the design of multifunctional materials with tunable properties.

While the body of research specifically detailing the use of this compound in these advanced applications is still growing, the fundamental principles of polymer chemistry and materials science strongly support its potential as a valuable building block. Future research will likely focus on the synthesis and characterization of novel polymers and materials derived from this compound and the evaluation of their performance in real-world sensing and electronic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.